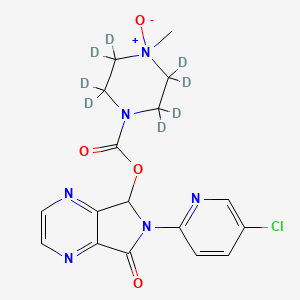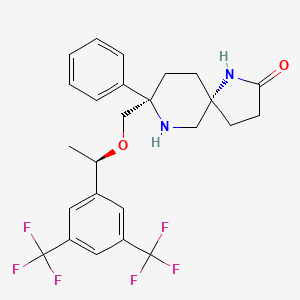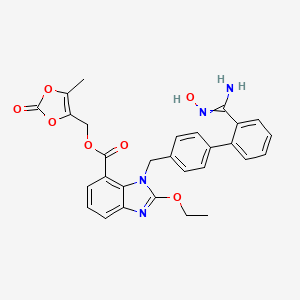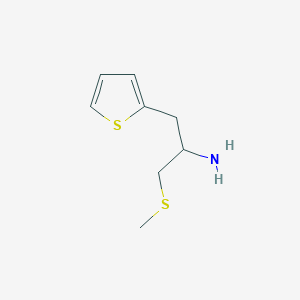
(2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate is a complex organic compound that combines elements of menthol, pyrimidine, and oxathiolane structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate typically involves multi-step organic reactions. The starting materials may include L-menthol, pyrimidine derivatives, and oxathiolane precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and purity, and implementing cost-effective production techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the menthol or oxathiolane moieties.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the amino group on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medically, the compound could be investigated for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action for (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate
- (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxamide
Uniqueness
The uniqueness of (2R,5S)-L-Menthol-5-(4-amino-2-oxo-1(2H)-pyrimidinyl-15N2,13C)-1,3-oxathiolane-2-carboxylate lies in its isotopic labeling with nitrogen-15 and carbon-13, which can be useful in NMR spectroscopy and other analytical techniques to study the compound’s behavior and interactions in detail.
属性
分子式 |
C18H27N3O4S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17?/m1/s1/i18+1,20+1,21+1 |
InChI 键 |
QMYKWNYBSBURDT-IKQXDWBOSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2O[C@@H](CS2)[15N]3C=CC(=[15N][13C]3=O)N)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
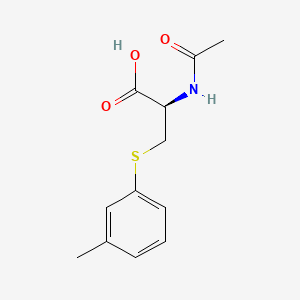
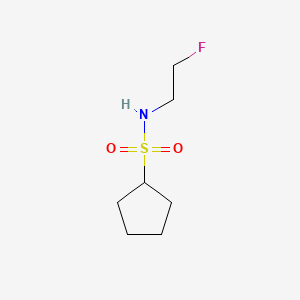

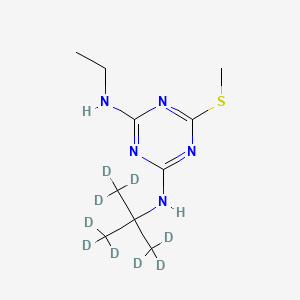
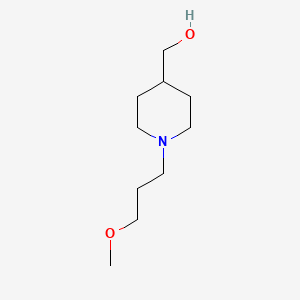
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
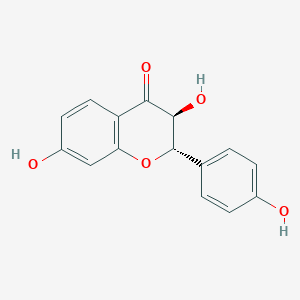
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)
